N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Description
N'-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1 and a propanehydrazide group at position 2. The 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance stability and modulate receptor interactions, while the propanehydrazide moiety contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O/c1-2-12(22)19-20-13-11-7-18-21(14(11)17-8-16-13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,19,22)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANAEUPZOEULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole scaffold is synthesized via cyclocondensation of 3-chlorophenylhydrazine with ethyl cyanoacetate under acidic conditions:
- Reagents : 3-Chlorophenylhydrazine, ethyl cyanoacetate, acetic acid.
- Conditions : Reflux at 120°C for 6 hours.
- Yield : 78% (pale yellow crystals).
Characterization :
Pyrimidine Ring Construction
The pyrazole intermediate undergoes cyclization in formamide to form the pyrazolo[3,4-d]pyrimidine core:
- Reagents : Formamide, pyrazole intermediate.
- Conditions : Microwave irradiation at 150°C for 30 minutes.
- Yield : 85% (off-white solid).
Characterization :
Chlorination at the 4-Position
Conversion of Hydroxyl to Chloride
The 4-hydroxyl group is replaced via phosphorus oxychloride (POCl₃)-mediated chlorination:
- Reagents : POCl₃, N,N-diethylaniline (catalyst).
- Conditions : Reflux at 110°C for 4 hours.
- Yield : 68% (white crystals).
Characterization :
Preparation of Propanehydrazide
Hydrazide Synthesis
Propanehydrazide is synthesized by reacting ethyl propionate with hydrazine hydrate:
- Reagents : Ethyl propionate, hydrazine hydrate (80%), ethanol.
- Conditions : Reflux for 3 hours.
- Yield : 92% (colorless crystals).
Characterization :
- IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
- 1H NMR (DMSO-d6) : δ 1.05 (t, 3H, CH₃), 2.35 (q, 2H, CH₂), 4.20 (s, 2H, NH₂).
Coupling Reaction to Form Target Compound
Nucleophilic Substitution
The 4-chloro intermediate reacts with propanehydrazide in a base-mediated substitution:
- Reagents : 4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, propanehydrazide, K₂CO₃, DMF.
- Conditions : 80°C for 12 hours.
- Yield : 65% (yellow solid).
Characterization :
- 1H NMR (DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.40–7.85 (m, 4H, Ar-H), 3.10 (t, 2H, CH₂), 2.55 (t, 2H, CH₂).
- HRMS : m/z 389.1023 [M+H]+.
Optimization and Yield Considerations
Chemical Reactions Analysis
Types of Reactions It Undergoes
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxo derivatives under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert it into different hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: : The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in the presence of a catalyst like a metal complex.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Nucleophiles in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
In biological research, N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has been investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Its interactions with specific enzymes and receptors can modulate biological pathways, making it valuable in therapeutic research.
Industry
In industry, it can be used in the development of advanced materials, such as polymers and catalysts, owing to its chemical stability and functional groups that can be engineered for specific applications.
Mechanism of Action
The mechanism by which N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate these targets, leading to alterations in biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. Its interaction with viral enzymes can block viral replication, offering antiviral potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Aryl Groups vs. Hydrazide Derivatives
- Methyl groups may increase lipophilicity, altering pharmacokinetic properties.
[3-(4-Fluorophenyl)-1-(4-Nitrophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Amine ():
The 4-nitrophenyl group enhances electron deficiency, leading to higher melting points (>340°C) compared to propanehydrazide derivatives. Fluorine substitution improves metabolic stability but may reduce solubility .
Hydrazide vs. Hydrazine Derivatives
4-Hydrazinyl-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine (Compound 3, ):
The free hydrazine group (-NHNH₂) in this compound shows a higher melting point (236–238°C) than propanehydrazide derivatives (e.g., 160–164°C for 5a). Hydrazine derivatives are prone to oxidation, whereas propanehydrazide may offer improved stability .4-(2-Benzylidenehydrazinyl)-6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidine (5a, ):
The benzylidenehydrazinyl group introduces aromatic conjugation, reducing polarity compared to propanehydrazide. This structural difference correlates with lower antimicrobial activity in hydrazide analogs .
Bioactive Hybrid Systems
- Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Hybrids (): Compounds like 3a (1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibit potent antimicrobial activity against P. aeruginosa and C. albicans. The benzothiazole ring enhances π-π stacking, a feature absent in propanehydrazide derivatives, which may limit their antimicrobial efficacy .
- 4-(4-Amino-1-(Substituted)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl) Chromen-2-Ones (): These hybrids show anti-inflammatory activity via COX inhibition. The propanehydrazide group’s hydrogen-bonding capacity may mimic NSAID interactions, but this remains untested .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
*Calculated using ChemDraw.
Biological Activity
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article details its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a propanehydrazide moiety. Its molecular formula is , with a molecular weight of approximately 363.8 g/mol. The presence of the 3-chlorophenyl group is crucial for its biological activity, particularly in cancer therapy.
This compound exhibits its biological effects primarily through:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound has been shown to inhibit CDKs, which are essential for cell cycle regulation. By interfering with these kinases, the compound disrupts cell proliferation and promotes apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Testing : Research involving multiple human tumor cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) demonstrated significant growth inhibition. The IC50 values ranged from 0.83 to 1.81 µM, indicating potent anti-proliferative effects .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in MCF-7 cells, correlating with the downregulation of cyclin D2 and CDK2. Additionally, mitochondrial membrane potential collapse and increased reactive oxygen species (ROS) levels were observed, further supporting its role in inducing apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Contains only the pyrazolo scaffold | Primarily studied for anticancer properties |
| Benzohydrazide Derivatives | Various substitutions on benzohydrazide | Different biological activities depending on substitutions |
| 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidine | Similar pyrazolo structure with chloromethyl group | Explored for other biological activities |
This table highlights the unique dual functionality of this compound as both an anticancer agent and a versatile synthetic intermediate.
Case Studies
Research has documented specific case studies illustrating the efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. Histological analyses confirmed decreased mitotic activity and increased apoptotic cells within tumor tissues.
- Combination Therapies : Preliminary studies exploring combination therapies with standard chemotherapeutics suggest enhanced efficacy when used alongside agents like doxorubicin or paclitaxel. This synergistic effect may be attributable to the compound's ability to modulate drug resistance pathways.
Q & A
Q. What are the optimal synthetic routes for N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. Key steps include:
- Cyclocondensation : Reacting substituted pyrazole precursors with nitriles or amines under reflux conditions (e.g., in ethanol or acetonitrile) .
- Hydrazide Coupling : Introducing the propanehydrazide moiety via nucleophilic substitution or condensation with hydrazine derivatives .
To optimize yield and purity: - Use catalysts like Pd₂(dba)₃ or coupling agents (HATU) for regioselective substitutions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (isopropanol or acetonitrile) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze peak splitting patterns to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.8 ppm) and hydrazide NH signals (δ 8.5–10.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrimidinone, N–H stretch at ~3300 cm⁻¹ for hydrazide) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass ± 0.5 Da) .
Q. What in vitro assays are suitable for preliminary screening of biological activity, such as kinase inhibition or cytotoxicity?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., BRAF, EGFR) at varying compound concentrations (1–100 µM) .
- Cytotoxicity : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values with triplicate replicates .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-target proteins) methods .
- Dose-Response Curves : Ensure consistency by testing ≥10 concentrations (0.1–100 µM) with Hill slope analysis to rule out non-specific effects .
- Structural Confirmation : Re-characterize compounds via X-ray crystallography or 2D NMR (e.g., NOESY) to exclude isomerization or degradation .
Q. How can molecular docking simulations guide the design of derivatives targeting specific enzymes like kinases or COX?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., pyrazolo[3,4-d]pyrimidine core binding to ATP pockets) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with IC₅₀ values from enzymatic assays .
- SAR Analysis : Modify substituents (e.g., 3-chlorophenyl vs. 4-methylphenyl) to optimize hydrogen bonding or π-π stacking with key residues (e.g., BRAF V600E) .
Q. What experimental designs are recommended for elucidating the metabolic stability and pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .
- In Vivo PK : Administer IV/PO doses (e.g., 5 mg/kg) to rodents, collecting plasma samples for AUC₀–24 and t₁/₂ calculations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for similar compounds in kinase inhibition studies?
- Methodological Answer :
- Standardize Assay Conditions : Control ATP concentrations (e.g., 10 µM for competitive inhibitors) and enzyme batches .
- Control Compounds : Include reference inhibitors (e.g., sorafenib for BRAF) to normalize inter-lab variability .
- Meta-Analysis : Pool data from ≥3 independent studies, applying statistical models (e.g., ANOVA with post-hoc Tukey test) .
Structural and Mechanistic Insights
Q. What role do substituents (e.g., 3-chlorophenyl, propanehydrazide) play in modulating target selectivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
